Cyantraniliprole metabolite IN-RNU71

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

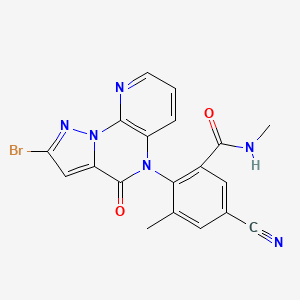

Cyantraniliprole metabolite IN-RNU71 is a degradation product of cyantraniliprole, a member of the bisamides class of insecticides. Cyantraniliprole is known for its systemic insecticidal properties, targeting a wide range of pests through ingestion and contact. The metabolite IN-RNU71 is formed through the photolysis of cyantraniliprole in water and is one of several degradation products that have been identified .

准备方法

The preparation of cyantraniliprole metabolite IN-RNU71 involves the photolysis of cyantraniliprole in aqueous environments. The process typically includes the following steps:

Photolysis Reaction: Cyantraniliprole is exposed to light in the presence of water, leading to its degradation into various metabolites, including IN-RNU71.

Solid Phase Extraction (SPE): The aqueous solution containing the metabolites is passed through an SPE cartridge to retain the analytes.

Elution and Analysis: The retained compounds are eluted using a solvent mixture, typically containing ammonium hydroxide in acetonitrile, and analyzed using liquid chromatography-mass spectrometry (LC-MS/MS)

化学反应分析

Cyantraniliprole metabolite IN-RNU71 undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

Substitution: Substitution reactions, particularly involving halogen atoms, are possible under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Cyantraniliprole metabolite IN-RNU71 has several scientific research applications:

Environmental Chemistry: The compound is studied to understand the environmental fate and degradation pathways of cyantraniliprole in water bodies.

Agricultural Research: Research focuses on the impact of cyantraniliprole and its metabolites on non-target organisms and the development of resistance in pests.

Analytical Chemistry: The development of analytical methods for detecting and quantifying IN-RNU71 in various matrices is a significant area of research

作用机制

The mechanism of action of cyantraniliprole involves the activation of ryanodine receptors in insects, leading to the unregulated release of calcium ions from internal stores. This results in muscle paralysis and eventual death of the insect. While the specific mechanism of action of the metabolite IN-RNU71 is less well-studied, it is likely to share similar pathways due to its structural similarity to the parent compound .

相似化合物的比较

Cyantraniliprole metabolite IN-RNU71 can be compared with other similar compounds, such as:

IN-NXX69: Another photolysis product of cyantraniliprole, known for its persistence in the environment.

IN-QKV54: A degradation product with similar chemical properties and environmental behavior.

IN-J9Z38: A major metabolite formed through hydrolysis, with distinct chemical characteristics

This compound is unique due to its specific formation pathway and its role in the overall degradation process of cyantraniliprole in aquatic environments.

生物活性

Cyantraniliprole, a member of the diamide class of insecticides, has garnered attention for its biological activity and metabolic pathways, particularly concerning its metabolite IN-RNU71. This article reviews the biological activity of IN-RNU71, its environmental persistence, metabolism, and toxicity profiles based on diverse research findings.

Overview of Cyantraniliprole

Cyantraniliprole functions primarily as a ryanodine receptor modulator, leading to uncontrolled muscle contractions and paralysis in insects. It is effective against a range of pests, including aphids and thrips, and is utilized in various agricultural applications. The compound’s degradation products, including IN-RNU71, play a crucial role in understanding its overall environmental impact and efficacy.

Metabolic Pathways

The metabolism of cyantraniliprole involves several transformation processes that yield various metabolites. Research indicates that IN-RNU71 is one of the significant metabolites formed during the degradation of cyantraniliprole in plants. The major metabolic pathways identified include:

- Hydroxylation : This process leads to the formation of several hydroxylated metabolites.

- Ring Closure : This transformation results in closed-ring metabolites.

- Phase I and Phase II Reactions : These reactions are critical for the conjugation and further breakdown of cyantraniliprole and its metabolites.

A study identified 21 metabolites in total, with IN-RNU71 being detected in concentrated extracts from tomato plants. The relative abundance of these metabolites varied significantly across different plant tissues (leaves, flowers, fruits) over time .

| Metabolite | Type | Detection in Plant Tissue |

|---|---|---|

| IN-RNU71 | Hydroxylated | Detected in flowers |

| IN-N7B69 | Hydroxylated | Detected in leaves |

| IN-MYX98 | Hydroxylated | Detected in fruits |

| IN-J9Z38 | Closed-ring | Detected in multiple tissues |

Toxicity Profiles

The toxicity profile of cyantraniliprole and its metabolites has been extensively studied. While cyantraniliprole itself exhibits low acute toxicity to mammals and birds, it is highly toxic to bees. The metabolite IN-RNU71 has been evaluated for its biological activity as well:

- Acute Toxicity : Studies indicate that cyantraniliprole is practically non-toxic to birds on an acute basis but shows some chronic effects on growth and reproduction.

- Effects on Non-target Species : The metabolite IN-RNU71 has been shown to have significant effects on honeybee populations, leading to increased mortality rates among larvae and adults under chronic exposure conditions .

Case Study: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted to evaluate the effects of cyantraniliprole and its metabolites on non-target organisms. The study highlighted that while cyantraniliprole itself is effective against target pests, its metabolites, including IN-RNU71, could pose risks to beneficial species such as pollinators.

- Findings : The assessment indicated that exposure to cyantraniliprole residues could lead to significant declines in bee populations, raising concerns about ecological balance.

属性

CAS 编号 |

2411514-09-3 |

|---|---|

分子式 |

C19H13BrN6O2 |

分子量 |

437.2 g/mol |

IUPAC 名称 |

2-(4-bromo-7-oxo-2,3,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)-5-cyano-N,3-dimethylbenzamide |

InChI |

InChI=1S/C19H13BrN6O2/c1-10-6-11(9-21)7-12(18(27)22-2)16(10)25-13-4-3-5-23-17(13)26-14(19(25)28)8-15(20)24-26/h3-8H,1-2H3,(H,22,27) |

InChI 键 |

CHSVABOFLXYXEN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1N2C3=C(N=CC=C3)N4C(=CC(=N4)Br)C2=O)C(=O)NC)C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。